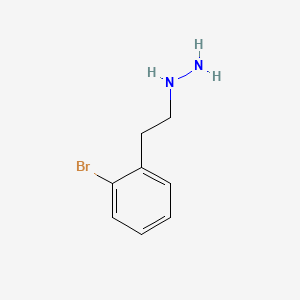

Hydrazine, (2-bromophenethyl)-

Description

Contextualization within the Hydrazine (B178648) Compound Class

Hydrazine, (2-bromophenethyl)- belongs to the hydrazine family of chemical compounds. Hydrazines are derivatives of the inorganic compound hydrazine (N₂H₄) and are characterized by the presence of a nitrogen-nitrogen single bond. wikipedia.orgbyjus.com This class of compounds can be broadly categorized based on the number and nature of organic substituents attached to the nitrogen atoms.

Hydrazine, (2-bromophenethyl)- is a substituted hydrazine, where a 2-bromophenethyl group is attached to one of the nitrogen atoms of the hydrazine moiety. ontosight.ai The presence of this organic substituent significantly influences the compound's physical and chemical properties compared to the parent hydrazine molecule. Hydrazine derivatives are known for their diverse biological activities and are extensively studied in medicinal chemistry and materials science. ontosight.aiontosight.ai

Structural Characteristics and Functional Group Considerations

The molecular structure of Hydrazine, (2-bromophenethyl)- consists of several key components that dictate its reactivity:

The Hydrazine Moiety (-NH-NH₂): This functional group is basic in nature and can act as a nucleophile. wikipedia.org The two nitrogen atoms, with their lone pairs of electrons, are the primary sites of chemical reactivity.

The Phenethyl Group: This C₆H₅CH₂CH₂- group provides a carbon framework and influences the compound's solubility and steric properties.

The Bromo-Substituent: The bromine atom attached to the phenyl ring at the ortho position makes the compound an aryl halide. ontosight.ai This feature allows for a range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. ontosight.ai

The combination of the reactive hydrazine group and the functionalized aromatic ring makes Hydrazine, (2-bromophenethyl)- a versatile reagent in organic synthesis.

Interactive Data Table: Properties of Hydrazine, (2-bromophenethyl)- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Hydrazine, (2-bromophenethyl)- | C₈H₁₁BrN₂ | ~215.09 | Contains a 2-bromophenethyl group attached to a hydrazine moiety. |

| 2-Bromophenylhydrazine (B91577) | C₆H₇BrN₂ | 187.04 nih.gov | A brominated derivative of phenylhydrazine (B124118) with a bromine atom on the benzene (B151609) ring. ontosight.ai |

| Phenethyl-hydrazine hydrochloride | C₈H₁₂N₂·HCl | 172.66 scbt.com | The hydrochloride salt of phenethyl-hydrazine. |

| Hydrazine | N₂H₄ | 32.05 nist.gov | The parent inorganic compound, a strong reducing agent and base. wikipedia.orgnih.gov |

Significance in Contemporary Chemical Research

Hydrazine, (2-bromophenethyl)- and related substituted hydrazines are significant in contemporary chemical research primarily for their role as intermediates in the synthesis of heterocyclic compounds. medicopublication.comresearchgate.netmdpi.com Heterocyclic chemistry is a cornerstone of medicinal chemistry, as a vast number of pharmaceuticals and biologically active molecules contain heterocyclic rings. mdpi.com

Research has shown that substituted hydrazines can be used to construct various heterocyclic systems, such as pyrazoles, triazoles, and indazoles, through condensation and cyclization reactions with other organic molecules. medicopublication.comorganic-chemistry.org The specific structure of Hydrazine, (2-bromophenethyl)- offers the potential to synthesize novel heterocyclic compounds with unique substitution patterns, which could then be evaluated for a range of biological activities. ontosight.ai The presence of the bromine atom is particularly advantageous, as it can be further functionalized to create a library of related compounds for structure-activity relationship studies. ontosight.ai

The synthesis of such compounds often involves the reaction of the hydrazine derivative with carbonyl compounds or other electrophiles to form hydrazones, which can then undergo further reactions to yield the final heterocyclic product. researchgate.netresearchgate.net The versatility of hydrazine derivatives as building blocks continues to make them valuable tools for organic and medicinal chemists. organic-chemistry.orgchemmethod.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

30953-59-4 |

|---|---|

Molecular Formula |

C8H11BrN2 |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-(2-bromophenyl)ethylhydrazine |

InChI |

InChI=1S/C8H11BrN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2 |

InChI Key |

IOTIYAFLSMDHLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCNN)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Aspects of Hydrazine, 2 Bromophenethyl

Reactivity Governed by the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature imparts significant nucleophilicity to the molecule, making it a potent reactant in various addition and condensation reactions. The reactivity of this moiety is central to the synthesis of a diverse range of organic compounds.

Nucleophilic Addition Reactions to Carbonyls: Hydrazone Formation

The reaction between a hydrazine and an aldehyde or a ketone is a cornerstone of carbonyl chemistry, leading to the formation of a hydrazone. wikipedia.org This transformation is a nucleophilic addition reaction, where the terminal nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

The mechanism proceeds through a two-step process. The initial attack by the hydrazine on the carbonyl group results in the formation of a zwitterionic tetrahedral intermediate. organicchemistrytutor.com This is followed by proton transfer and the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone. organicchemistrytutor.comfiveable.me The reaction can be catalyzed by either acid or base. organicchemistrytutor.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, the nucleophilicity of the hydrazine can be enhanced.

This reaction is highly versatile and has been widely used in bioconjugation strategies due to its reliability and the stability of the resulting hydrazone linkage. nih.gov For Hydrazine, (2-bromophenethyl)-, the reaction with a generic aldehyde or ketone can be represented as follows:

Reaction of (2-bromophenethyl)hydrazine with a carbonyl compound to form the corresponding hydrazone.

The rate of hydrazone formation is influenced by electronic and steric factors of the carbonyl compound, as well as the pH of the reaction medium. masterorganicchemistry.comnih.gov The formation of the hydrazone is a critical preliminary step for several other important transformations, including the Wolff-Kishner reduction. wikipedia.org

| Reactant Type | Product | Key Mechanistic Step | Conditions |

|---|---|---|---|

| Aldehydes/Ketones | Hydrazone | Nucleophilic attack of hydrazine on carbonyl carbon | Acid or base catalysis |

Cycloaddition and Heterocycle Synthesis (e.g., Pyrazoles, Azines)

The hydrazine moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to act as a dinucleophile makes it particularly suitable for condensation reactions with 1,3-dicarbonyl compounds and related substrates to form five-membered rings like pyrazoles. dergipark.org.trnih.govmdpi.com

Pyrazole Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classic and widely used method for their synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.trmdpi.com The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com The reaction of Hydrazine, (2-bromophenethyl)- with a β-diketone can potentially lead to two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial nucleophilic attack. nih.gov The regioselectivity of this reaction is a key aspect of pyrazole synthesis. beilstein-journals.org Additionally, pyrazoles can be synthesized via [3+2] cycloaddition reactions involving hydrazones and suitable dipolarophiles. organic-chemistry.orgnih.govorganic-chemistry.org

Azine Synthesis: Azines are compounds containing the R2C=N-N=CR2 functional group. Symmetrical azines are typically prepared by the condensation of two equivalents of an aldehyde or ketone with one equivalent of hydrazine. sathyabama.ac.inresearchgate.neterpublications.com The reaction first forms a hydrazone, which then reacts with a second molecule of the carbonyl compound to yield the azine. wikipedia.org Unsymmetrical azines can also be synthesized through controlled, stepwise reactions. erpublications.com The formation of azines can sometimes be a side reaction in Wolff-Kishner reductions if reaction conditions are not carefully controlled. wikipedia.org

| Reactant(s) | Heterocyclic Product | Reaction Type |

|---|---|---|

| 1,3-Dicarbonyl compounds | Pyrazole | Cyclocondensation |

| Acetylenic ketones | Pyrazole | Cyclocondensation mdpi.com |

| Two equivalents of a carbonyl compound | Azine | Condensation |

Reductive Capabilities: Applications in Organic Transformations (e.g., Wolff-Kishner Reduction)

Hydrazine and its derivatives are well-known reducing agents in organic synthesis. organic-chemistry.orgnih.gov The most prominent application is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes. wikipedia.orgucla.eduorganic-chemistry.org

The Wolff-Kishner reaction is a two-step process performed under basic conditions at high temperatures. libretexts.org

Hydrazone Formation: The aldehyde or ketone is first condensed with a hydrazine, such as Hydrazine, (2-bromophenethyl)-, to form a hydrazone intermediate. fiveable.mewikipedia.org

Reduction and Nitrogen Elimination: The hydrazone is then treated with a strong base (e.g., KOH or potassium tert-butoxide) at elevated temperatures. pressbooks.pub The base deprotonates the nitrogen, initiating a sequence of steps that ultimately leads to the elimination of dinitrogen gas (N2), a thermodynamically very stable molecule. pressbooks.pub This elimination generates a carbanion, which is subsequently protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to yield the final alkane product. ucla.edupressbooks.pub

General scheme of the Wolff-Kishner reduction.

Reactivity Attributed to the 2-Bromophenethyl Moiety

The 2-bromophenethyl portion of the molecule contains an aryl bromide, a functional group that is a cornerstone of modern organometallic cross-coupling chemistry. The bromine atom on the phenyl ring can also participate in nucleophilic substitution reactions, although typically under more forcing conditions than its aliphatic counterparts.

Cross-Coupling Reactions of Aryl Bromides

The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, providing powerful tools for molecular construction.

One of the most relevant transformations for a molecule like Hydrazine, (2-bromophenethyl)- would be the Buchwald-Hartwig amination, a Pd-catalyzed cross-coupling reaction between an aryl halide and an amine. While the molecule already contains a hydrazine group, the aryl bromide can react with other amines. More pertinently, the synthesis of aryl hydrazines themselves often employs the cross-coupling of an aryl halide with hydrazine or a protected hydrazine derivative. nih.govnih.govosti.gov

Mechanistic studies of the Pd-catalyzed C-N coupling of aryl halides with hydrazine have shown that the process can be complex, potentially involving multiple catalytic cycles. nih.govresearchgate.net The rate-limiting step is often the deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.govnih.gov These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amines, Hydrazines | Aryl Amines, Aryl Hydrazines | Palladium catalyst + Phosphine ligand + Base nih.govorganic-chemistry.org |

| Suzuki Coupling | Organoboron Reagents | Biaryls | Palladium catalyst + Base |

| Heck Coupling | Alkenes | Styrenes | Palladium catalyst + Base |

Electrophilic Reactions on the Aromatic Ring

The aromatic ring of (2-bromophenethyl)hydrazine is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the bromine atom and the 2-hydrazinylethyl group.

The bromine atom is a deactivating substituent, meaning it reduces the rate of electrophilic aromatic substitution compared to benzene. This deactivation stems from its electron-withdrawing inductive effect. However, due to the presence of lone pairs of electrons, bromine is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.

Conversely, the 2-hydrazinylethyl substituent is generally considered an activating group. The alkyl chain is weakly activating through an inductive effect, while the hydrazine moiety, with its lone pairs of electrons, can donate electron density to the ring, further enhancing its nucleophilicity and strongly directing incoming electrophiles to the ortho and para positions. byjus.com

When both a deactivating, ortho, para-directing group (bromine) and an activating, ortho, para-directing group (2-hydrazinylethyl) are present, their effects must be considered in concert. The powerful activating nature of the amino group in the hydrazine moiety is expected to dominate, making the ring more reactive than bromobenzene itself and strongly favoring substitution at the positions ortho and para to the 2-hydrazinylethyl group. Steric hindrance from the ethylhydrazine (B1196685) side chain may influence the ratio of ortho to para products.

Below is a table summarizing the expected directing effects of the substituents on the aromatic ring of (2-bromophenethyl)hydrazine.

| Substituent | Electronic Effect | Directing Influence | Predicted Major Products |

| -Br | Inductively deactivating, resonance directing | ortho, para | Substitution at positions 2 and 4 |

| -CH₂CH₂NHNH₂ | Inductively and resonantly activating | ortho, para | Substitution at positions 3 and 5 |

Considering the position of the bromo group at C1 and the ethylhydrazine at C2, the available positions for substitution are C3, C4, C5, and C6. The activating 2-hydrazinylethyl group at C2 will direct incoming electrophiles to the ortho position (C3) and the para position (C5). The deactivating bromo group at C1 directs to its ortho (C6) and para (C4) positions. The strongly activating nature of the hydrazine-containing substituent suggests that substitution will predominantly occur at the positions most activated by it, namely C3 and C5.

Synergistic Reactivity of Integrated Functional Groups

The presence of both a hydrazine and a bromophenethyl group within the same molecule gives rise to the potential for synergistic reactivity, where the two functional groups interact to facilitate unique chemical transformations. One of the most significant examples of such reactivity is the Fischer indole (B1671886) synthesis . wikipedia.orgthermofisher.com

The Fischer indole synthesis is a classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone in the presence of an acid catalyst. alfa-chemistry.com In the case of (2-bromophenethyl)hydrazine, the hydrazine moiety can react with a suitable carbonyl compound to form a hydrazone intermediate. This intermediate can then undergo an acid-catalyzed intramolecular cyclization to yield an indole, with the 2-bromophenyl group becoming part of the fused bicyclic aromatic system. byjus.com

The general scheme for a potential Fischer indole synthesis involving (2-bromophenethyl)hydrazine is depicted below:

Reaction Scheme: Fischer Indole Synthesis with (2-bromophenethyl)hydrazine

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Hydrazine, (2-bromophenethyl)- | Aldehyde or Ketone (e.g., acetone) | Acid catalyst (e.g., HCl, ZnCl₂) | Substituted Indole |

This reaction showcases the synergistic interplay between the hydrazine functional group, which participates directly in the cyclization, and the bromophenethyl moiety, which forms the core of the resulting indole structure.

Another potential synergistic reaction is intramolecular cyclization. Under appropriate conditions, the nucleophilic hydrazine group could potentially displace the bromine atom via an intramolecular nucleophilic substitution reaction, which would lead to the formation of a nitrogen-containing heterocyclic ring system. However, the formation of a seven-membered ring in this manner would be entropically disfavored.

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving (2-bromophenethyl)hydrazine are well-established for the individual reactive centers.

Mechanism of Electrophilic Aromatic Substitution:

The electrophilic substitution on the aromatic ring proceeds through a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. makingmolecules.com

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a C-E bond and generating a carbocation intermediate. The stability of this intermediate is crucial in determining the reaction's regioselectivity.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring.

For (2-bromophenethyl)hydrazine, attack at the positions ortho and para to the activating 2-hydrazinylethyl group leads to more stable arenium ion intermediates due to resonance delocalization of the positive charge, which can involve the lone pair of electrons on the nitrogen atom.

Mechanism of the Fischer Indole Synthesis:

The mechanism of the Fischer indole synthesis is more complex and involves several key steps: byjus.com

Hydrazone formation: The (2-bromophenethyl)hydrazine reacts with an aldehyde or ketone to form the corresponding hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

thermofisher.comthermofisher.com-Sigmatropic rearrangement: The enamine undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

Aromatization and cyclization: The di-imine rearomatizes, and the resulting amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

Elimination of ammonia: The cyclic intermediate eliminates a molecule of ammonia to form the final indole product.

Advanced Research Applications of Hydrazine, 2 Bromophenethyl in Chemical Synthesis and Materials Science

Intermediate in Synthetic Organic Chemistry

The dual functionality of (2-bromophenethyl)hydrazine, comprising a nucleophilic hydrazine (B178648) group and a brominated alkyl chain, positions it as a valuable intermediate in synthetic organic chemistry. These functional groups can be selectively reacted under different conditions to build intricate molecular frameworks.

Precursor for Complex Molecular Architectures

While specific total syntheses employing (2-bromophenethyl)hydrazine are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Phenethylhydrazine derivatives are core components in a number of pharmaceuticals. The presence of the bromine atom on the phenethyl group of the title compound offers a reactive handle for further molecular elaboration through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the attachment of a wide array of other molecular fragments, paving the way for the synthesis of complex, polyfunctional molecules. For instance, the phenethylhydrazine core is a known pharmacophore, and the ability to further functionalize it via the bromo group could lead to the generation of libraries of compounds for drug discovery programs. ontosight.ai

Building Block for Nitrogen-Containing Heterocycles

Hydrazine and its derivatives are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net These heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. (2-bromophenethyl)hydrazine can serve as a key building block for several important classes of heterocycles.

Indoles: The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov While the title compound is a phenethylhydrazine, its hydrazine moiety can react in a similar fashion. For example, condensation of aryl hydrazines with ketones is a key step in forming the indole ring system. nih.gov

Pyridazines: Pyridazines and their fused derivatives are another class of heterocycles accessible from hydrazine precursors. They are typically synthesized by the condensation of a hydrazine with a 1,4-dicarbonyl compound or its equivalent. dntb.gov.ua The reaction of (2-bromophenethyl)hydrazine with suitable diketones could yield pyridazines bearing a 2-bromophenethyl substituent. Such structures are of interest for their potential biological activities.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various methods, often involving reaction with compounds containing a C-N-C skeleton. researchgate.net The (2-bromophenethyl)hydrazine could be used to introduce the corresponding substituted N-aryl group into the triazole ring, a common motif in many pharmaceutical agents.

The following table summarizes the potential heterocyclic systems that could be synthesized from (2-bromophenethyl)hydrazine and the general synthetic methods involved.

| Heterocyclic System | General Reactant | Reaction Type | Potential Product |

| Indole | Aldehyde or Ketone | Fischer Indole Synthesis | 2- or 3-substituted indole with a (2-bromophenethyl) group on the nitrogen or as part of the ring system |

| Pyridazine (B1198779) | 1,4-Diketone | Condensation | Substituted pyridazine with a (2-bromophenethyl) group |

| 1,2,4-Triazole (B32235) | Formamide or other C-N-C synthons | Cyclocondensation | Substituted 1,2,4-triazole with a (2-bromophenethyl) group |

Contributions to Advanced Materials Research

The unique electronic and structural features of (2-bromophenethyl)hydrazine suggest its potential utility in the field of materials science, particularly in the design of functional polymers and the modification of nanomaterials.

Functional Components in Novel Material Design

The incorporation of specific functional groups into polymers is a key strategy for developing advanced materials with tailored properties. tdl.orgmdpi.commdpi.com The (2-bromophenethyl)hydrazine moiety possesses features that could be beneficial in material design. The aromatic ring can participate in π-stacking interactions, which can influence the morphology and electronic properties of polymers. The hydrazine group can act as a reactive site for post-polymerization modification, allowing for the grafting of other molecules onto a polymer backbone. nih.gov Furthermore, the bromine atom can be a site for further reactions, such as cross-linking or the introduction of other functional groups. For example, polymers containing hydrazine functionalities have been explored for their ability to react with aldehydes, enabling the creation of dynamic and responsive materials. nih.gov

Studies in Chirality Transfer and Nanomaterial Modification

Chirality Transfer: Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. numberanalytics.comsigmaaldrich.com Chiral hydrazine derivatives have been developed and used as chiral auxiliaries in asymmetric synthesis. google.com While (2-bromophenethyl)hydrazine is achiral, it could be resolved into its enantiomers or a chiral center could be introduced to create a chiral building block. Such a chiral hydrazine could then be employed in asymmetric transformations, where the stereochemical information from the hydrazine is transferred to the product.

Nanomaterial Modification: The surface functionalization of nanomaterials is crucial for their application in various fields, including catalysis, sensing, and biomedicine. Organic molecules with specific functional groups can be attached to the surface of nanoparticles to control their properties and interactions. The hydrazine group of (2-bromophenethyl)hydrazine can be used to anchor the molecule to the surface of certain nanomaterials. For instance, molecules with amine or hydrazine functionalities can be used to modify the surface of gold nanoparticles. nih.gov The bromo-phenethyl group would then provide a handle for further functionalization of the nanoparticle surface.

Analytical Chemistry Applications as a Derivatization Reagent

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. researchgate.net Hydrazine derivatives are widely used as derivatizing agents for carbonyl compounds (aldehydes and ketones). nih.govnih.gov The reaction of a hydrazine with a carbonyl group forms a stable hydrazone, which often has enhanced spectroscopic properties, making it more readily detectable by techniques such as UV-Vis spectrophotometry or mass spectrometry.

(2-bromophenethyl)hydrazine has the potential to be an effective derivatization reagent for several reasons. The formation of a hydrazone with a carbonyl-containing analyte would introduce the 2-bromophenethyl group into the derivative. This would significantly increase the molecular weight and potentially improve the ionization efficiency in mass spectrometry. Furthermore, the bromine atom provides a unique isotopic signature that can aid in the identification of the derivative. Derivatization with a reagent like (2-bromophenethyl)hydrazine could be particularly useful for the analysis of low-level carbonyl compounds in complex matrices, such as biological fluids or environmental samples. nih.govddtjournal.comresearchgate.net

The table below lists some common carbonyl compounds that are often targeted for derivatization in analytical chemistry.

| Analyte Class | Example Compounds | Analytical Technique |

| Steroids | Cortisol, Progesterone | LC-MS/MS |

| Aldehydes | Formaldehyde, Acetaldehyde | HPLC-UV |

| Ketones | Acetone (B3395972), Cyclohexanone | GC-MS |

Detection and Quantification of Carbonyl Compounds

The detection and quantification of carbonyl compounds, such as aldehydes and ketones, are crucial in environmental monitoring, industrial quality control, and biomedical diagnostics. The foundational chemistry for this application lies in the reaction of a hydrazine derivative with a carbonyl group.

The primary reaction is a condensation reaction where the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable product known as a hydrazone. This reaction is a well-established method for identifying carbonyl compounds. A classic example of this is the use of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which reacts with aldehydes and ketones to produce a distinctively colored orange or yellow precipitate. pressbooks.pubsci-hub.se The formation of this precipitate serves as a qualitative test for the presence of a carbonyl group. pressbooks.pub

Hydrazine, (2-bromophenethyl)- is expected to undergo a similar condensation reaction with carbonyl compounds to form the corresponding (2-bromophenethyl)hydrazone. The general mechanism for this reaction is illustrated below:

General Reaction of Hydrazine, (2-bromophenethyl)- with a Carbonyl Compound

R(R')C=O + H₂NNHCH₂CH₂C₆H₄Br → R(R')C=NNHCH₂CH₂C₆H₄Br + H₂O (Ketone/Aldehyde) + (Hydrazine, (2-bromophenethyl)-) → ((2-bromophenethyl)hydrazone) + (Water)

For quantitative analysis, the resulting hydrazone can be measured using various instrumental techniques. If the (2-bromophenethyl)hydrazone derivative possesses a strong chromophore, its concentration can be determined spectrophotometrically. Furthermore, the product can be analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and quantification of different carbonyl compounds present in a mixture. nih.gov The melting point of the purified hydrazone precipitate can also be a valuable piece of data for identifying the specific aldehyde or ketone that was present. sci-hub.se

The table below outlines the expected reaction products and their potential for analysis.

| Carbonyl Compound | Reactant | Expected Hydrazone Product | Potential Analytical Method |

| Formaldehyde | Hydrazine, (2-bromophenethyl)- | Formaldehyde (2-bromophenethyl)hydrazone | HPLC, Spectrophotometry |

| Acetone | Hydrazine, (2-bromophenethyl)- | Acetone (2-bromophenethyl)hydrazone | HPLC, Spectrophotometry, Melting Point |

| Benzaldehyde | Hydrazine, (2-bromophenethyl)- | Benzaldehyde (2-bromophenethyl)hydrazone | HPLC, Spectrophotometry, Melting Point |

Development of Fluorescent and Chromogenic Probes

Fluorescent and chromogenic probes are powerful tools in chemical and biological research, enabling the visualization and detection of specific analytes with high sensitivity and selectivity. Hydrazine derivatives are frequently employed as key components in the design of such probes, particularly for detecting reactive carbonyl species and other analytes. researchgate.netbohrium.com

The general design of these probes involves linking a hydrazine moiety, which acts as the recognition site, to a fluorophore or a chromophore. In its free form, the probe may exhibit minimal fluorescence or a specific color. Upon reaction with the target analyte, the chemical structure of the hydrazine group is altered, leading to a significant change in the photophysical properties of the molecule. This can manifest as a "turn-on" or "turn-off" of fluorescence, a shift in the emission wavelength (ratiometric sensing), or a distinct color change. researchgate.net

Hydrazine, (2-bromophenethyl)- serves as a promising scaffold for the development of novel fluorescent and chromogenic probes. The hydrazine group can act as the reactive site for analytes like carbonyl compounds. The (2-bromophenethyl)- group offers several advantages:

Modulation of Electronic Properties: The phenyl ring can be part of a larger conjugated system, influencing the absorption and emission properties of the probe.

Site for Further Functionalization: The bromine atom on the phenyl ring can be readily replaced or coupled with other molecules (e.g., via Suzuki or Sonogashira coupling reactions) to attach fluorophores or other functional units, allowing for the fine-tuning of the probe's properties.

Heavy Atom Effect: The presence of the bromine atom, a heavy atom, could potentially be exploited to design probes that exhibit phosphorescence, which offers advantages such as longer emission lifetimes and reduced background interference from autofluorescence in biological samples.

An example of a potential design for a fluorescent probe based on Hydrazine, (2-bromophenethyl)- is to couple it with a well-known fluorophore. The resulting probe would be expected to react with a target analyte, leading to a measurable change in its fluorescent signal.

The table below summarizes the potential characteristics of probes derived from Hydrazine, (2-bromophenethyl)-.

| Probe Design Principle | Target Analyte | Expected Signal Change | Potential Advantage |

| Hydrazine as recognition site | Carbonyl compounds | Change in fluorescence intensity or color | High sensitivity and selectivity |

| Bromine as a handle for fluorophore attachment | Various | Tunable photophysical properties | Versatility in probe design |

| Bromine inducing phosphorescence | Various | Long-lived emission | Reduced background in bioimaging |

While specific research on the direct application of Hydrazine, (2-bromophenethyl)- as a probe is still emerging, its chemical structure provides a strong foundation for the future development of advanced sensing molecules for a wide range of applications in chemical synthesis and materials science.

Analytical Methodologies for the Investigation of Hydrazine, 2 Bromophenethyl

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Hydrazine (B178648), (2-bromophenethyl)-. Techniques such as NMR, mass spectrometry, and IR spectroscopy each provide unique and complementary information about the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the exact arrangement of atoms can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum of (2-bromophenethyl)hydrazine is expected to show distinct signals corresponding to the aromatic protons, the protons of the ethyl chain, and the protons on the hydrazine moiety. The bromine atom on the phenyl ring induces a downfield shift and complex splitting patterns for the aromatic protons compared to its non-brominated analog, phenelzine.

Aromatic Protons (Ar-H): These would appear in the range of δ 7.0-7.6 ppm. The ortho-substitution pattern would lead to a complex multiplet for the four protons on the benzene (B151609) ring. chemicalbook.com

Ethyl Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl chain would appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the aromatic ring (-Ar-CH₂-) would likely resonate around δ 2.7-3.0 ppm, while the methylene group attached to the hydrazine moiety (-CH₂-NHNH₂) would be found slightly downfield, potentially in the δ 3.0-3.3 ppm range, due to the electronegativity of the nitrogen atoms. chemicalbook.comlibretexts.org

Hydrazine Protons (-NHNH₂): The protons on the hydrazine group would appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts are variable and depend on the solvent and concentration, but could be expected in the δ 3.5-5.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule.

Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbon atom directly bonded to the bromine (C-Br) would be significantly shielded and appear around δ 123-125 ppm. chemicalbook.com The other aromatic carbons would resonate in the typical δ 127-142 ppm range. chemicalbook.comchemicalbook.com

Ethyl Carbons: The two aliphatic carbons of the ethyl linker would appear in the upfield region of the spectrum, likely between δ 30-40 ppm. chemicalbook.comoregonstate.edu

Predicted NMR Data for Hydrazine, (2-bromophenethyl)-

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic (C₆H₄) | 7.0 - 7.6 | Multiplet |

| Ar-CH₂- | 2.7 - 3.0 | Triplet | |

| -CH₂-N | 3.0 - 3.3 | Triplet | |

| -NHNH₂ | 3.5 - 5.0 (broad) | Singlet | |

| ¹³C NMR | C-Br | ~124 | - |

| Aromatic (C₆H₄) | 127 - 142 | - | |

| Ar-CH₂- | ~39 | - | |

| -CH₂-N | ~35 | - |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For Hydrazine, (2-bromophenethyl)-, electron impact (EI) ionization would likely be employed.

A key characteristic in the mass spectrum would be the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). openstax.orgresearchgate.net The predicted molecular weight for C₈H₁₁⁷⁹BrN₂ is 214.01 g/mol and for C₈H₁₁⁸¹BrN₂ is 216.01 g/mol .

Common fragmentation pathways for phenethylamine (B48288) derivatives involve cleavage of the C-C bond between the alpha and beta carbons (α-cleavage) and benzylic cleavage. researchgate.netmdpi.com

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the Cα-Cβ bond, leading to the formation of a stable bromotropylium or bromobenzyl cation. This would result in fragment ions at m/z 169/171 ([C₇H₆Br]⁺). chemicalbook.com

α-Cleavage: Cleavage of the bond between the ethyl chain and the hydrazine group can also occur. Loss of the hydrazine group (-N₂H₃) would yield a fragment at m/z 183/185.

Loss of HBr: Elimination of a hydrogen bromide molecule from the molecular ion could lead to a fragment at m/z 133.

Predicted Key Mass Fragments for Hydrazine, (2-bromophenethyl)-

| m/z (mass/charge) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 214 / 216 | [C₈H₁₁BrN₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 169 / 171 | [C₇H₆Br]⁺ | Benzylic Cleavage |

| 183 / 185 | [C₈H₈Br]⁺ | α-Cleavage (Loss of •N₂H₃) |

| 104 | [C₈H₈]⁺ | Loss of Br from [C₈H₈Br]⁺ |

| 91 | [C₇H₇]⁺ | Loss of HBr from Benzylic fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of Hydrazine, (2-bromophenethyl)- would exhibit characteristic absorption bands for its aromatic, aliphatic, and hydrazine components.

Predicted IR Absorption Bands for Hydrazine, (2-bromophenethyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Hydrazine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (=C-H) orgchemboulder.com |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) libretexts.org |

| 1600 - 1585 & 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring orgchemboulder.compressbooks.pub |

| ~1600 | N-H Bend (scissoring) | Hydrazine (-NH₂) |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic (ortho-substitution) orgchemboulder.com |

| 690 - 515 | C-Br Stretch | Aryl Bromide libretexts.orglibretexts.org |

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for separating Hydrazine, (2-bromophenethyl)- from reaction mixtures, identifying impurities, and performing quantitative analysis. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods, each with specific considerations.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like substituted hydrazines. A reversed-phase HPLC method would be the most common approach.

Stationary Phase: A C18 or C8 column would be effective, separating compounds based on hydrophobicity. nih.gov Phenyl-hexyl columns could also be employed to leverage π-π interactions with the aromatic ring. nih.gov

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient or isocratic mode. sielc.com

Detection: UV detection would be appropriate, given the strong absorbance of the aromatic ring. A detection wavelength around 220 nm or 260 nm would likely provide good sensitivity. nih.govsielc.com This method is effective for determining the purity of the compound and quantifying it in the presence of related substances or degradation products. nih.gov

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Hydrazines like phenelzine, and by extension (2-bromophenethyl)hydrazine, often exhibit poor chromatographic behavior (e.g., peak tailing) and can be thermally labile. nih.govnih.gov Therefore, chemical derivatization is frequently required prior to GC analysis to improve volatility and thermal stability. nih.govjfda-online.com

Derivatization: Common derivatization strategies include acylation (e.g., with pentafluoropropionic anhydride, PFPA) or cyclization by reaction with a diketone like acetylacetone. nih.govresearchgate.net These methods create more stable and volatile derivatives that are amenable to GC analysis.

Column: A fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS or DB-1701) would be suitable for separating the derivatized analyte. youtube.com

Carrier Gas: Helium or hydrogen is typically used as the carrier gas. nih.gov

Detection: When coupled with a mass spectrometer (GC-MS), this method provides definitive identification based on both retention time and mass spectrum. mdpi.comnih.gov A nitrogen-phosphorus detector (NPD) can also be used for selective and sensitive detection of the nitrogen-containing hydrazine. nih.gov

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of chemical compounds. researchgate.net For "Hydrazine, (2-bromophenethyl)-," Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly applied hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the analysis of volatile and thermally stable compounds. researchgate.net In the case of "Hydrazine, (2-bromophenethyl)-," the compound can be introduced into the gas chromatograph, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains GC-MS data for "Hydrazine, (2-bromophenyl)-," indicating its amenability to this technique. nih.gov The data reveals a top peak at a mass-to-charge ratio (m/z) of 186 and a second highest peak at m/z 188, which is characteristic of a compound containing a single bromine atom due to the natural isotopic abundance of bromine-79 and bromine-81. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net This method is particularly useful for compounds that are not easily volatilized or are thermally labile. While specific LC-MS studies on "Hydrazine, (2-bromophenethyl)-" are not extensively detailed in the provided results, the principles of LC-MS are broadly applicable. A suitable LC method would separate the compound from a sample matrix, and the eluent would be introduced into the mass spectrometer for detection. LC-MS can provide information on the molecular weight of the parent compound and, with tandem mass spectrometry (LC-MS/MS), can generate fragment ions for structural confirmation. nih.gov The development of a sensitive LC-MS method for the trace analysis of related brominated compounds has been demonstrated, suggesting its feasibility for "Hydrazine, (2-bromophenethyl)-". ajrconline.org

| Technique | Principle | Application to Hydrazine, (2-bromophenethyl)- | Key Findings |

| GC-MS | Separation of volatile compounds followed by mass-based detection. researchgate.net | Identification and structural elucidation. | NIST library data shows characteristic peaks at m/z 186 and 188, confirming the presence of bromine. nih.gov |

| LC-MS | Separation of compounds in a liquid phase followed by mass-based detection. researchgate.net | Quantification in complex matrices and analysis of thermally sensitive derivatives. | While specific data is limited, the technique is suitable for related compounds and offers high sensitivity. ajrconline.org |

Specialized Analytical Approaches

Beyond standard hyphenated techniques, specialized approaches can be employed to enhance the detection and analysis of "Hydrazine, (2-bromophenethyl)-." These methods often involve chemical modification of the analyte or the use of advanced detection and data analysis strategies.

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a common strategy to improve the analytical properties of a compound, such as its volatility for GC analysis or its ionization efficiency for MS detection. researchgate.net For hydrazines, derivatization is often employed to enhance sensitivity and selectivity. nih.govnih.gov

The hydrazine functional group is reactive and can be targeted for derivatization. researchgate.net A general approach for the determination of trace hydrazine involves in situ derivatization with acetone (B3395972) to form the corresponding acetone azine, which can then be analyzed by headspace GC-MS. nih.gov This method has shown excellent sensitivity, with a limit of quantitation as low as 0.1 ppm. nih.gov Another study utilized p-tolualdehyde for the derivatization of hydrazine and acetylhydrazine, followed by HPLC-MS/MS analysis, achieving very low limits of detection. nih.gov

Fluorescent derivatizing agents can also be used to significantly enhance detection sensitivity, particularly for LC with fluorescence detection or for specialized imaging techniques. nih.gov While not specifically applied to "Hydrazine, (2-bromophenethyl)-" in the search results, the principle of using reagents that react with the hydrazine moiety to form a highly fluorescent product is a well-established analytical strategy. nih.gov

| Derivatizing Agent | Reaction Principle | Analytical Enhancement | Reference |

| Acetone | Forms acetone azine | Improved volatility and sensitivity for headspace GC-MS | nih.gov |

| p-Tolualdehyde | Forms a stable derivative | Enhanced separation and detection by HPLC-MS/MS | nih.gov |

| Benzaldehyde | Forms a stable derivative for GC-MS analysis | Allows for accurate quantification of hydrazine impurities | wisdomlib.org |

| Fluorescent Reagents | Forms a highly fluorescent product | Increased sensitivity in fluorescence-based detection methods | nih.gov |

Electrochemical Detection and Sensor Development

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like hydrazines. nih.gov The hydrazine group in "Hydrazine, (2-bromophenethyl)-" is susceptible to electrochemical oxidation, making it a suitable candidate for this type of analysis.

The development of electrochemical sensors for hydrazine detection is an active area of research. nih.gov These sensors typically involve modifying the surface of an electrode to enhance its catalytic activity towards hydrazine oxidation, thereby improving the sensitivity and selectivity of the measurement. nih.govresearchgate.net For instance, poly(dopamine)-modified indium tin oxide electrodes have been used for the electrochemical detection of hydrazine, demonstrating a linear detection range and a low limit of detection. nih.gov Other modifications, such as using cobalt-doped cerium oxide nanoparticles or hydrazine-montmorillonite intercalation compounds, have also shown promise in enhancing the electrochemical response to hydrazine. researchgate.netdntb.gov.uaresearchgate.net

Fiber optic sensors have also been developed for the detection of hydrazine, often utilizing an acid-base indicator that changes color in the presence of the analyte. nasa.gov

| Sensor Type | Modification/Principle | Key Performance Metrics | Reference |

| Poly(dopamine)-modified ITO electrode | Electrocatalytic oxidation of hydrazine | Linear range: 100 µM - 10 mM; Detection limit: 1 µM | nih.gov |

| Cobalt-doped cerium oxide nanoparticle electrode | Enhanced oxidation potential of hydrazine | Wide linear detection range and high sensitivity | researchgate.net |

| Hydrazine-montmorillonite electrode | Potentiometric detection | Good selectivity for Hg2+ with potential for hydrazine sensing | dntb.gov.uaresearchgate.net |

| Fiber Optic Sensor | Acid-base indicator color change | Feasibility for leak detection | nasa.gov |

Theoretical and Computational Chemistry Studies on Hydrazine, 2 Bromophenethyl

Quantum Mechanical Calculations

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are essential for understanding the fundamental properties of "Hydrazine, (2-bromophenethyl)-".

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and energetics of organic molecules due to its balance of accuracy and computational cost. For "Hydrazine, (2-bromophenethyl)-", DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and analyze various electronic properties. imist.maimist.ma

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and its potential applications in areas like organic electronics. imist.maimist.ma A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to calculate the dipole moment and the distribution of atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions. imist.maimist.ma

Table 1: Hypothetical DFT-Calculated Electronic Properties of Hydrazine (B178648), (2-bromophenethyl)-

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations on "Hydrazine, (2-bromophenethyl)-".

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular orbitals. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can offer a deeper understanding of the electronic configuration of "Hydrazine, (2-bromophenethyl)-".

Conformational Analysis and Isomerization Pathways

The flexibility of the ethylhydrazine (B1196685) chain in "Hydrazine, (2-bromophenethyl)-" allows for the existence of multiple conformers. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. researchgate.netbiomedres.us For hydrazine itself, anti and skew conformations are known. researchgate.net The presence of the bulky 2-bromophenethyl group will significantly influence the conformational landscape of the molecule.

By mapping the potential energy surface as a function of key dihedral angles, researchers can determine the preferred spatial arrangement of the atoms. This information is critical for understanding how the molecule might interact with biological targets or pack in a crystal lattice. The calculations can also elucidate the transition states and energy barriers for isomerization between different conformers.

Molecular Modeling and Simulation

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques can be used to investigate dynamic processes and interactions between multiple molecules.

Investigation of Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For "Hydrazine, (2-bromophenethyl)-", which contains both a reactive hydrazine moiety and a brominated aromatic ring, theoretical calculations can map out the pathways for various reactions, such as nucleophilic substitution or oxidation. ontosight.ai

By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. rsc.org This provides quantitative insights into the reaction kinetics and can help in predicting the most favorable reaction pathways. For instance, DFT calculations have been used to investigate the decomposition of hydrazine on metal surfaces by analyzing the reaction and barrier energies for N-N and N-H bond cleavage. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface)

The way molecules interact with each other in the solid state determines the crystal structure and macroscopic properties of the material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.govresearchgate.net

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. By mapping properties like dnorm (a normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. researchgate.net The surface can be color-coded to highlight different types of interactions, such as hydrogen bonds and halogen bonds (involving the bromine atom).

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Hydrazine, (2-bromophenethyl)-

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H / H···C | 22.5 |

| Br···H / H···Br | 15.8 |

| N···H / H···N | 10.5 |

| Other | 6.0 |

Note: This table presents hypothetical data to illustrate the kind of information obtained from a Hirshfeld surface analysis.

Prediction of Chemical Behavior and Properties

Computational methods provide a valuable, non-experimental means to estimate a range of chemical and physical properties of a molecule. These predictions are derived from the molecule's calculated electronic structure and can offer significant insights into its expected behavior in various chemical environments. For Hydrazine, (2-bromophenethyl)-, a number of key properties have been predicted using advanced computational models.

The structural and electronic characteristics of Hydrazine, (2-bromophenethyl)- suggest a molecule with distinct regions of reactivity. The hydrazine group (-NH-NH2) is known for its nucleophilic and reducing properties, while the 2-bromophenethyl group introduces functionalities that can participate in different types of reactions. ontosight.ai The bromine atom, for instance, can be involved in nucleophilic substitution or cross-coupling reactions. ontosight.ai

Predicted Physicochemical Properties

A variety of physicochemical properties for Hydrazine, (2-bromophenethyl)- have been calculated using computational software. These predicted values, presented in the table below, provide a quantitative estimation of the molecule's characteristics. It is important to note that these are theoretical predictions and may differ from experimental values.

| Property | Predicted Value |

| Molecular Formula | C8H11BrN2 |

| Molecular Weight | 215.09 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 214.01056 g/mol |

| Topological Polar Surface Area | 38.1 Ų |

| Heavy Atom Count | 11 |

| Complexity | 115 |

This data was generated using computational prediction tools.

Detailed Research Findings from Computational Analysis

Further computational analysis can reveal deeper insights into the electronic nature of Hydrazine, (2-bromophenethyl)-. While specific published research on the computational analysis of this exact molecule is limited, we can infer its likely electronic characteristics based on the known properties of its constituent functional groups and general principles of computational chemistry.

Molecular Orbital Analysis: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity.

HOMO: The HOMO is expected to be localized primarily on the hydrazine moiety, specifically on the lone pair electrons of the nitrogen atoms. This high-energy orbital indicates that the hydrazine group is the most likely site for electrophilic attack, highlighting its nucleophilic character.

LUMO: The LUMO is anticipated to be distributed across the aromatic ring and the C-Br bond. This suggests that the molecule would be susceptible to nucleophilic attack at the carbon atom attached to the bromine, potentially leading to substitution reactions.

Electrostatic Potential Map (ESP): An electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected to be concentrated around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. This reinforces the idea of this area being a nucleophilic and basic center.

Positive Potential (Blue): Areas of positive potential are likely to be found around the hydrogen atoms of the hydrazine group and the aromatic ring.

Neutral Regions (Green): The carbon chain of the ethyl group would likely exhibit a more neutral potential.

The combination of a nucleophilic hydrazine group and an electrophilic center on the aromatic ring suggests that Hydrazine, (2-bromophenethyl)- could exhibit a range of chemical behaviors, making it a versatile intermediate in organic synthesis. ontosight.ai The bromine atom further enhances its synthetic utility, allowing for the introduction of various other functional groups. ontosight.ai

Future Perspectives in Research on Hydrazine, 2 Bromophenethyl

Exploration of Innovative Synthetic Strategies

The classical synthesis of (2-bromophenethyl)hydrazine typically involves the reaction of a 2-bromophenethyl halide with hydrazine (B178648) hydrate (B1144303). While effective, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.

One promising area is the exploration of catalytic methods . The use of transition metal catalysts, such as those based on palladium or copper, could enable cross-coupling reactions to introduce the hydrazine moiety onto the phenethyl backbone under milder conditions and with higher functional group tolerance. For instance, researchers might investigate the coupling of 2-bromophenethylamine (B104595) with a protected hydrazine source, followed by deprotection.

Another avenue lies in the development of flow chemistry processes. Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling reactive intermediates like hydrazine, and improved scalability. A continuous process for the synthesis of (2-bromophenethyl)hydrazine could lead to higher yields and purity while minimizing waste.

Furthermore, the synthesis of novel derivatives of (2-bromophenethyl)hydrazine is a key area for future exploration. This could involve modifications to the aromatic ring or the hydrazine unit, leading to a library of compounds with diverse properties. The use of multicomponent reactions, where three or more reactants combine in a single step, could provide a rapid and efficient way to generate structural diversity. researchgate.net

| Synthetic Strategy | Potential Advantages |

| Catalytic Cross-Coupling | Milder reaction conditions, higher selectivity, broader substrate scope. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Multicomponent Reactions | Rapid generation of diverse derivatives, atom economy. |

Deeper Understanding of Mechanistic Pathways

A thorough understanding of the reaction mechanisms involving (2-bromophenethyl)hydrazine is crucial for optimizing existing transformations and designing new applications. Future research will likely employ a combination of experimental and computational methods to elucidate these pathways in greater detail.

One area of focus will be the study of hydrazone formation . The reaction of (2-bromophenethyl)hydrazine with aldehydes and ketones yields hydrazones, which are valuable intermediates in organic synthesis. Detailed kinetic studies, coupled with computational modeling, can reveal the rate-determining steps, the influence of catalysts, and the role of the solvent in these reactions. nih.gov For example, understanding the electronic effects of the bromo- and phenethyl- substituents on the nucleophilicity of the hydrazine nitrogen atoms will be critical.

The investigation of intramolecular cyclization reactions is another important frontier. The presence of the bromine atom and the hydrazine group in the same molecule opens up the possibility of forming various heterocyclic structures. Mechanistic studies will be essential to control the regioselectivity of these cyclizations and to access novel ring systems with potential biological or material applications. longdom.org

Furthermore, exploring the radical-mediated reactions of (2-bromophenethyl)hydrazine could uncover new synthetic possibilities. The N-N bond in hydrazines can undergo homolytic cleavage under certain conditions, leading to nitrogen-centered radicals. Understanding the behavior of these radicals in the presence of the bromophenethyl moiety could lead to the development of novel C-N bond-forming reactions.

Expanding the Scope of Material Science Applications

While the primary applications of many hydrazine derivatives have been in pharmaceuticals and agrochemicals, there is growing interest in their use in material science. researchgate.net Future research on (2-bromophenethyl)hydrazine is expected to explore its potential in this area.

One promising application is in the development of novel polymers . The difunctional nature of (2-bromophenethyl)hydrazine (with the reactive hydrazine group and the potential for reactions at the bromine-substituted ring) makes it a candidate as a monomer or cross-linking agent. For instance, it could be incorporated into polyamides or polyimides to enhance their thermal stability or flame-retardant properties. The synthesis of polymers containing s-triazine and hydrazine linkages has shown promise in creating flame-retardant materials. mdpi.com

The development of corrosion inhibitors is another potential application. Hydrazine derivatives have been shown to be effective in protecting metal surfaces from corrosion. The (2-bromophenethyl)hydrazine molecule could be investigated for its ability to adsorb onto metal surfaces and form a protective layer.

Additionally, the bromine atom in (2-bromophenethyl)hydrazine could serve as a handle for further functionalization, leading to the creation of functional materials . For example, it could be used as a precursor for the synthesis of liquid crystals or materials with interesting photophysical properties.

| Potential Application | Rationale |

| Polymer Synthesis | Acts as a monomer or cross-linker to enhance thermal stability and flame retardancy. |

| Corrosion Inhibition | Potential to adsorb on metal surfaces and form a protective film. |

| Functional Materials | Bromine atom allows for further modification to create materials with specific properties. |

Synergistic Advancements through Computational and Experimental Integration

The integration of computational chemistry with experimental work is a powerful approach that will undoubtedly accelerate future research on (2-bromophenethyl)hydrazine. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the molecule's structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

Computational studies can be used to predict reaction outcomes and guide experimental design . For instance, DFT calculations can help to identify the most likely mechanistic pathways for a given reaction, allowing experimentalists to focus their efforts on the most promising conditions. nih.gov This can save significant time and resources in the laboratory.

Furthermore, computational methods can be used to understand the structure-property relationships of (2-bromophenethyl)hydrazine and its derivatives. By calculating properties such as molecular orbital energies, electrostatic potential maps, and bond dissociation energies, researchers can gain a deeper understanding of how the molecule's structure influences its reactivity and potential applications. mdpi.com This knowledge is crucial for the rational design of new molecules with desired properties.

The synergy between computational and experimental approaches will be particularly valuable in exploring the material science applications of (2-bromophenethyl)hydrazine. For example, computational screening could be used to predict the properties of polymers incorporating this monomer, allowing for the targeted synthesis of materials with specific characteristics. mdpi.com

| Area of Integration | Contribution of Computational Chemistry |

| Reaction Mechanism Elucidation | Predicts transition states and reaction energies to support experimental findings. nih.gov |

| Rational Molecular Design | Calculates electronic and structural properties to guide the synthesis of new derivatives. |

| Material Property Prediction | Screens potential polymer structures and predicts their physical and chemical properties. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.